N-Phenacylthiazolium bromide
Overview
Description
N-Phenacylthiazolium bromide is a chemical compound with the molecular formula C11H10BrNOS and a molar mass of 284.17 g/mol . It is known for its ability to break cross-links in advanced glycation end-products, which are implicated in various age-related and diabetic complications . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .
Mode of Action
PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .
Biochemical Pathways
The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .
Pharmacokinetics
It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .
Result of Action
The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .
Action Environment
The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Biochemical Analysis
Biochemical Properties
N-Phenacylthiazolium bromide plays a crucial role in biochemical reactions by cleaving preformed AGEs. It interacts with proteins, particularly collagen, which is a major component of the extracellular matrix. The compound breaks the cross-links formed by AGEs, thereby restoring the normal function and mechanical properties of the affected tissues . Additionally, this compound has been shown to interact with enzymes involved in the glycation process, inhibiting their activity and preventing further AGE formation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to improve cellular function by reducing the accumulation of AGEs, which can otherwise lead to cellular dysfunction and apoptosis . The compound influences cell signaling pathways by modulating the receptor for AGEs (RAGE), thereby reducing oxidative stress and inflammation. Furthermore, this compound affects gene expression by downregulating pro-inflammatory cytokines and upregulating genes involved in cellular repair and regeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by cleaving the carbon-nitrogen bonds in AGEs, thereby breaking the cross-links between proteins . This action restores the normal structure and function of the affected proteins. The compound also inhibits the activity of enzymes involved in the glycation process, such as glyoxalase I, which is responsible for detoxifying reactive carbonyl species . Additionally, this compound modulates gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Studies have shown that this compound can maintain its activity for several weeks when stored properly. Long-term effects on cellular function include sustained reduction in AGE levels and improved tissue integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to effectively reduce AGE accumulation and improve tissue function without significant adverse effects . High doses can lead to toxicity, manifesting as oxidative stress and cellular damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular improvements .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification of reactive carbonyl species. It interacts with enzymes such as glyoxalase I and II, which play a role in the glyoxalase system responsible for detoxifying methylglyoxal, a key intermediate in AGE formation . The compound also affects metabolic flux by reducing the levels of reactive carbonyl species and preventing their accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound tends to accumulate in tissues with high AGE content, such as the vascular system and connective tissues .
Subcellular Localization
This compound is primarily localized in the extracellular matrix, where it exerts its AGE-cleaving effects . It can also be found in the cytoplasm and nucleus, where it influences gene expression and cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenacylthiazolium bromide can be synthesized through the reaction of phenacyl bromide with thiazole in the presence of a base. The reaction typically involves the following steps:
- Dissolve phenacyl bromide in an appropriate solvent such as ethanol.
- Add thiazole to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Phenacylthiazolium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
N-Phenacylthiazolium bromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Aminoguanidine: Another compound known for its ability to inhibit the formation of advanced glycation end-products.
Pyridoxamine: It also acts as an inhibitor of advanced glycation end-products.
Benfotiamine: A synthetic derivative of thiamine that prevents glycation.
Uniqueness: N-Phenacylthiazolium bromide is unique in its ability to not only inhibit the formation of advanced glycation end-products but also to break existing cross-links. This dual action makes it particularly valuable in therapeutic applications aimed at reversing the effects of glycation .
Properties
IUPAC Name |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFABGKSOIJLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431106 | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-34-7 | |
Record name | N-Phenacylthiazolium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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